6-Position Electron-Withdrawing Group SAR: Enhanced Diuretic Potency Predicted vs. Des-Ester Analog
In the benchmark study by Yar and Ansari (2009), the des-ester analog N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (Compound II) produced a urinary output of 16.08 ± 0.650 mL (>300% increase over control, p < 0.01) and a diuretic action index of 2.8 (vs. 1.2 for urea and 1.6 for acetazolamide), making it 1.75× more potent than acetazolamide [1]. Critically, the SAR conclusion states: 'Substitution at position 6 of the benzothiazole ring system with an electron-withdrawing group (Cl, F, Br) significantly increases urinary excretion' [1]. The methyl carboxylate ester at position 6 in CAS 887902-62-7 is a moderately electron-withdrawing substituent (Hammett σm ≈ 0.37), whereas the des-ester analog (Compound II) bears only hydrogen at this position (σm = 0). Independent confirmation of this SAR principle comes from benzothiazole-urea vasorelaxant studies where 6-NO2 and 6-CN (strong electron-withdrawing) derivatives were the most potent compounds in the series [2].
| Evidence Dimension | In vivo diuretic activity (urinary output) and 6-position electronic effect |
|---|---|
| Target Compound Data | 6-COOCH3 substituent; predicted to enhance diuretic activity relative to 6-H based on electron-withdrawing group SAR [1] |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (des-ester, 6-H): urinary output 16.08 ± 0.650 mL, diuretic action 2.8, 1.75× acetazolamide potency [1] |
| Quantified Difference | SAR: 6-EWG substitution increases urinary excretion vs. 6-H; quantitative fold-improvement not determined for 6-COOCH3 specifically, but established for halogens (Cl, F, Br) in the same scaffold [1] |
| Conditions | In vivo rat model; oral single-dose administration; comparison against urea and acetazolamide standards [1] |
Why This Matters
For diuretic lead optimization programs, CAS 887902-62-7 offers the 6-COOCH3 electron-withdrawing motif that published SAR directly links to enhanced in vivo efficacy, while simultaneously providing a hydrolyzable ester for potential prodrug or metabolite strategies—a dual advantage absent in the 6-H comparator.
- [1] Yar MS, Ansari ZH. Synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. Acta Pol Pharm. 2009;66(4):387-392. PMID: 19702170. View Source
- [2] Husain A, et al. Synthesis, characterization and biological evaluation of benzothiazoles and tetrahydrobenzothiazoles bearing urea or thiourea moieties as vasorelaxants and inhibitors of the insulin releasing process. Bioorg Chem. 2016;67:61-73. doi:10.1016/j.bioorg.2016.05.006. View Source
